Ky 087 sodium

Description

Historical Context and Background of Ky 087 Sodium Investigation

The investigation into compounds like this compound is rooted in the broader scientific effort to understand and manipulate the Wnt/β-catenin signaling pathway. nih.govdovepress.com This pathway is a highly conserved signaling cascade crucial for cell fate determination, proliferation, and differentiation. nih.gov Its dysregulation is implicated in a host of diseases, including various cancers and degenerative disorders. nih.gov

The core of the canonical Wnt pathway involves the protein β-catenin. nih.gov In the absence of Wnt signaling, β-catenin is targeted for degradation by a "destruction complex." dovepress.com Pathway activation, initiated by Wnt ligands binding to Frizzled (FZD) receptors and LRP5/6 co-receptors, leads to the inhibition of this complex. nih.govdovepress.com This allows β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. nih.gov

A key breakthrough in this field was the identification of CXXC Finger Protein 5 (CXXC5) as a negative feedback regulator. nih.govnih.gov CXXC5 was found to interact with the protein Dishevelled (Dvl), a crucial component in the Wnt signaling cascade, thereby inhibiting the pathway. nih.govlife-science-alliance.org This discovery pinpointed the CXXC5-Dvl interaction as a novel therapeutic target. Disrupting this interaction could, in theory, activate the Wnt/β-catenin pathway, offering a new strategy for treating conditions characterized by insufficient signaling.

It was in this context that researchers began to screen for small molecules capable of blocking the CXXC5-Dvl interaction. nih.govlife-science-alliance.org One such screening effort led to the identification of a compound designated KY-02061. nih.gov Further chemical synthesis and optimization based on KY-02061's structure produced a series of analogs, including the compound KY-02327, designed for improved metabolic stability. nih.gov Separately, research into a cephalosporin (B10832234) antibiotic, referred to as KY-087, and its orally absorbable prodrug, KY-109, also appears in scientific literature, indicating the designation "KY-087" has been used for different chemical entities in distinct research areas. researchgate.net For the purposes of this article, the focus remains on the family of Wnt/β-catenin signaling modulators.

Rationale for Advanced Academic Research on this compound

The primary rationale for the intense academic focus on this family of compounds is their ability to modulate the Wnt/β-catenin pathway by targeting the CXXC5-Dvl interaction. nih.govnih.gov This mechanism holds therapeutic promise for a range of conditions, most notably in regenerative medicine.

Hair Growth and Tissue Repair: The influence of Wnt/β-catenin signaling extends to other regenerative processes. Inhibition of the CXXC5-Dvl interaction has been shown to improve outcomes in models of cutaneous wounds and hair loss by activating this pathway. life-science-alliance.org

Cardiac Regeneration: The heart has a very limited capacity to repair itself after injury, such as a myocardial infarction. texasheart.org Research into cardiac regeneration is a "holy grail" for treating heart failure. kcl.ac.uk The Wnt/β-catenin pathway is one of several signaling systems being investigated for its role in stimulating the proliferation of cardiomyocytes (heart muscle cells). nih.govthno.org Modulators of this pathway are therefore of great interest for their potential to encourage the heart to regenerate damaged tissue. texasheart.org

Table 1: Investigated Therapeutic Areas for CXXC5-Dvl Interaction Inhibitors

| Therapeutic Area | Rationale | Key Findings | Citations |

|---|---|---|---|

| Osteoporosis | Wnt/β-catenin signaling promotes bone formation. | Compounds rescued bone loss in preclinical models by enhancing osteoblast differentiation. | nih.govnih.gov |

| Hair Neogenesis | Wnt/β-catenin activation is linked to hair follicle development. | Inhibition of the CXXC5-Dvl interaction improved hair loss in research models. | life-science-alliance.org |

| Wound Healing | The pathway is involved in skin repair processes. | CXXC5-Dvl inhibitors improved phenotypes in cutaneous wound models. | life-science-alliance.org |

| Bone Growth | The pathway is involved in growth plate maturation. | A related compound, KY19382, increased longitudinal bone growth by delaying growth plate senescence. | life-science-alliance.org |

| Cardiac Repair | The pathway is being explored for its role in cardiomyocyte proliferation. | Modulating developmental pathways is a key strategy for inducing heart regeneration. | texasheart.orgnih.gov |

Current Scientific Understanding and Future Research Avenues for this compound

The current understanding of this class of compounds is centered on their mechanism as inhibitors of the protein-protein interaction between CXXC5 and the PDZ domain of Dvl. nih.govlife-science-alliance.org By binding to Dvl, these small molecules prevent CXXC5 from exerting its negative regulatory effect, leading to the stabilization and nuclear accumulation of β-catenin and the activation of Wnt target genes. nih.gov

For example, studies on KY-02327 demonstrated that it increased β-catenin protein levels and the expression of osteoblast differentiation markers like collagen 1a and osteocalcin (B1147995) in a dose-dependent manner. nih.gov Nuclear magnetic resonance (NMR) analysis confirmed a direct interaction between a representative compound, KY-02061, and the Dvl PDZ domain. nih.gov

Another line of research identified KY19382, an indirubin (B1684374) derivative, which not only inhibits the CXXC5-Dvl interaction but also acts as a GSK3β inhibitor. life-science-alliance.org GSK3β is a key component of the β-catenin destruction complex. This dual-action mechanism provides an initial activation of the pathway via GSK3β inhibition, which is then enhanced and sustained by blocking the CXXC5-mediated negative feedback loop. life-science-alliance.org

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

30034-02-7 |

|---|---|

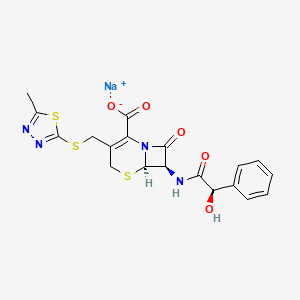

Molecular Formula |

C19H17N4NaO5S3 |

Molecular Weight |

500.6 g/mol |

IUPAC Name |

sodium;(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C19H18N4O5S3.Na/c1-9-21-22-19(31-9)30-8-11-7-29-17-12(16(26)23(17)13(11)18(27)28)20-15(25)14(24)10-5-3-2-4-6-10;/h2-6,12,14,17,24H,7-8H2,1H3,(H,20,25)(H,27,28);/q;+1/p-1/t12-,14-,17-;/m1./s1 |

InChI Key |

WPWQYCKFBJBRPI-YCLOEFEOSA-M |

Isomeric SMILES |

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)[O-].[Na+] |

Canonical SMILES |

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)[O-].[Na+] |

Related CAS |

41952-52-7 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Ky 087 Sodium

Multi-Step Organic Synthesis Techniques for Ky 087 Sodium

The synthesis of this compound, chemically known as cefuroxime (B34974) sodium, is a complex multi-step process that typically commences from 7-aminocephalosporanic acid (7-ACA), a core structural component of many cephalosporin (B10832234) antibiotics. researchgate.netgoogle.com One common synthetic route involves a four-step process starting with the acylation of 7-ACA. researchgate.net

A key intermediate in some synthetic pathways is 3-deacetylated-7-amino-cephalosporanic acid (7-DACA), which is obtained by the selective hydrolysis of 7-ACA using an alkali liquor such as sodium hydroxide, lithium hydroxide, or potassium hydroxide. google.com This is followed by a condensation reaction with (Z)-2-(fur-2-yl)-2-(methoxyimino)acetyl chloride to yield 3-decarbamoyl cefuroxime (DCCF). google.com

Another approach involves the direct condensation of 7-ACA with the side chain compound, (Z)-2(2-furyl)-2-(methoxyimino)-acetic acid, with an active ester at the C-7 position. researchgate.net A novel method utilizes oxalyl chloride as an activating reagent for (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium (B1175870) salt (SMIA), which then reacts with 7-ACA. gssrr.org This particular method is highlighted as a greener process due to the non-toxic nature of the byproducts, which include NH4Cl, CO, and CO2. gssrr.org

The subsequent step involves the carbamoylation of the 3-hydroxymethyl group of the intermediate. Reagents such as chlorosulfonyl isocyanate (CSI) or trichloroacetyl isocyanate are employed for this transformation to introduce the carbamoyloxymethyl group at the C-3 position, yielding cefuroxime acid. researchgate.netgoogle.comresearchgate.netgssrr.org

The final step in the synthesis is the formation of the sodium salt. This is typically achieved by treating the cefuroxime acid with a sodium-containing reagent like sodium 2-ethylhexanoate (B8288628) or sodium isooctanoate to produce the final product, this compound. researchgate.netgoogle.com Purification of the crude product is often carried out by methods such as dilution crystallization to meet pharmacopoeial standards. google.com

| Step | Starting Material | Key Reagents | Intermediate/Product | Reference |

| 1 | 7-aminocephalosporanic acid (7-ACA) | Alkali liquor (e.g., NaOH) | 3-deacetylated-7-amino-cephalosporanic acid (7-DACA) | google.com |

| 2 | 7-DACA | (Z)-2-(fur-2-yl)-2-(methoxyimino)acetyl chloride | 3-decarbamoyl cefuroxime (DCCF) | google.com |

| 3 | DCCF | Chlorosulfonyl isocyanate (CSI) | Cefuroxime | google.com |

| 4 | Cefuroxime | Sodium isooctanoate | Cefuroxime Sodium (this compound) | google.com |

Optimization of Synthetic Pathways for this compound Derivatives

The choice of activating agent for the side chain is a key area of optimization. The use of oxalyl chloride instead of phosphoryl chloride for the activation of (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt (SMIA) has been shown to be a significant improvement, resulting in a 90% yield for this step within a shorter reaction time of 1.5 hours. gssrr.org

Solvent systems also play a critical role. The synthesis of delta²-Cefuroxime, an isomer and impurity, utilizes a dichloromethane (B109758) and methanol (B129727) mixture to enhance the solubility and efficiency of the reaction between 7-ACA and furoacetyl chloride. The final salt formation and crystallization steps have also been optimized. A method involving the addition of a cefuroxime acid solution to a sodium solution containing sodium isooctanoate and sodium lactate (B86563) in methanol or ethanol (B145695) has been developed. patsnap.com The subsequent washing of the wet product with a methanol/acetone (B3395972) mixed liquid followed by acetone is designed to yield a high-purity product. patsnap.com

Stereoselective Synthesis Approaches for this compound

The biological activity of cephalosporins is highly dependent on their stereochemistry, particularly at the C-6 and C-7 positions of the cephem nucleus. The (6R,7R) configuration is essential for antibacterial efficacy. nih.gov Therefore, stereoselective synthesis is a critical aspect of producing this compound.

The synthesis of the side chain, (Z)-2-(fur-2-yl)-2-(methoxyimino)acetic acid, must also be controlled to ensure the desired (Z)-isomer, as this configuration is crucial for its bioactivity. researchgate.net The presence of the syn-methoxyimino group provides stability against certain β-lactamase enzymes.

During the synthesis of derivatives, such as cefuroxime axetil, an asymmetric carbon atom is introduced at the 1-position of the 1-acetoxyethyl group, leading to the formation of R and S diastereoisomers. newdrugapprovals.org While methods exist to separate these diastereoisomers, controlling the stereoselectivity of the reaction is a key focus. newdrugapprovals.org For instance, in the synthesis of delta²-Cefuroxime, carbamoylation using isocyanate derivatives is conducted at low temperatures (between -60°C and 0°C) to prevent epimerization and ensure a high content of the desired delta² isomer.

Development of Novel this compound Analogs

The development of novel analogs of this compound is an active area of research aimed at overcoming antibiotic resistance and improving the pharmacokinetic properties of the parent drug. One approach involves the synthesis of new derivatives by modifying the core cefuroxime structure.

A recent study describes the synthesis of novel benzoyl derivatives of cefuroxime. researchgate.net In this work, cefuroxime sodium was reacted with benzoyl chloride, 4-bromobenzoyl chloride, and 4-nitrobenzoyl chloride using the Schotten-Baumann reaction to yield three new molecules: Cef-1, Cef-2, and Cef-3. researchgate.net These derivatives showed enhanced antimicrobial activity against various organisms compared to the parent cefuroxime. researchgate.net

Another strategy to improve properties like solubility and bioavailability is the formation of organic salts and ionic liquids. Cefuroxime has been combined with various organic cations to create novel salts, with some demonstrating significantly increased water solubility compared to the original drug. nih.gov For example, the organic salt [PyC10Py][CFX]2 retained antibacterial activity while exhibiting improved physical properties. nih.gov

Structure-Activity Relationship (SAR) Elucidation for this compound and its Analogs

The structure-activity relationship (SAR) of cephalosporins like this compound provides critical insights into the molecular features responsible for their antibacterial activity and stability.

Identification of Key Pharmacophores within this compound

The antibacterial efficacy of this compound is attributed to several key structural features, or pharmacophores. The β-lactam ring is the core pharmacophore, responsible for inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). researchgate.netdrugbank.com

The side chain at the C-7 position of the cephem nucleus plays a crucial role in determining the antibacterial spectrum and resistance to β-lactamases. nih.gov For this compound, the (Z)-2-(fur-2-yl)-2-(methoxyimino)acetamido side chain is vital. The amino-2-thiazole heterocycle, in conjunction with the methoxy-imino group, enhances antibacterial activity and provides resistance against β-lactamase enzymes. nih.gov

Design Principles for Lead Optimization of this compound

Lead optimization of this compound focuses on modifying its structure to enhance desired properties such as potency, spectrum of activity, and oral bioavailability, while minimizing susceptibility to resistance mechanisms.

One key design principle is the modification of the C-7 side chain. The introduction of different acyl groups can modulate the antibacterial spectrum and potency. As seen in the development of novel benzoyl derivatives, adding substituted phenyl groups can lead to compounds with improved activity against certain bacterial strains. researchgate.net The docking studies of these derivatives indicated that they bind more effectively to PBPs than cefuroxime itself. researchgate.net

Another important strategy is the creation of prodrugs. Cefuroxime itself has poor oral absorption, which led to the development of cefuroxime axetil, the 1-acetoxyethyl ester of cefuroxime. researchgate.netscielo.br This ester is hydrolyzed in the body to release the active cefuroxime, thereby improving its bioavailability. researchgate.net The design of such prodrugs involves attaching a promoiety that is cleaved in vivo to release the active drug.

Following a comprehensive search for the chemical compound "this compound," it has been determined that there is no publicly available scientific literature or data corresponding to this specific name. As a result, it is not possible to generate a scientifically accurate article on its molecular and cellular mechanisms of action as requested.

The creation of content without verifiable sources would constitute speculation and fall outside the required standards of accuracy. The detailed outline provided by the user suggests a specific compound that may be known under a different designation, is in a very early stage of development, or is part of proprietary research not accessible in the public domain.

To fulfill the user's request for a professional and authoritative article, verifiable data from credible scientific sources is essential. Without such data, any generated content would be baseless. Therefore, the article cannot be written.

For future inquiries, providing alternative names, chemical identifiers (like a CAS number), or references to published studies would be necessary to locate the relevant information and generate the requested content.

Molecular and Cellular Mechanisms of Ky 087 Sodium Action

Intracellular Signaling Pathway Modulation by Ky 087 Sodium

Second Messenger System Perturbations Induced by this compound

Second messengers are intracellular molecules that relay signals from cell-surface receptors to effector molecules, amplifying the initial signal and orchestrating a cellular response. wikipedia.org Key second messengers include cyclic AMP (cAMP), cyclic GMP (cGMP), inositol (B14025) triphosphate (IP3), diacylglycerol (DAG), and calcium ions (Ca2+). wikipedia.org These molecules are involved in a vast array of cellular functions, from proliferation and differentiation to apoptosis. wikipedia.org

The generation of second messengers is tightly regulated. For instance, the binding of a first messenger, such as a hormone or neurotransmitter, to a G protein-coupled receptor (GPCR) can activate enzymes like adenylyl cyclase or phospholipase C, leading to the production of cAMP or IP3 and DAG, respectively. wikipedia.org These second messengers then activate downstream targets, such as protein kinases (e.g., PKA, PKC) and ion channels. wikipedia.orgnih.gov The phosphoinositol pathway, which generates IP3 and DAG, is initiated by the binding of various extracellular signals to their respective receptors. wikipedia.org Similarly, cGMP signaling involves various target proteins, including protein kinase G and cGMP-gated ion channels. biolog.debioone.org

Transcriptional and Post-Translational Regulation by this compound

The ultimate effect of many signaling pathways is the alteration of gene expression, which is controlled at both the transcriptional and post-translational levels.

Transcriptional Regulation: This involves the control of which genes are transcribed into mRNA. Transcription factors play a pivotal role in this process by binding to specific DNA sequences and recruiting RNA polymerase. nih.gov The activity of transcription factors is often regulated by signaling pathways, such as the MAPK cascades. For example, JNKs are potent activators of the c-Jun protein, a component of the AP-1 transcription factor. ahajournals.org The regulation of specific genes, such as the sodium channel gene SCN5A, can be controlled by transcription factors like GATA4. nih.gov Furthermore, cellular stress can activate transcription factors like NFAT5, which controls the expression of osmoprotective genes. oup.com

Post-Translational Regulation: Following translation, proteins can undergo a variety of modifications that regulate their activity, localization, and stability. mdpi.comnih.gov These post-translational modifications (PTMs) include phosphorylation, acetylation, ubiquitination, and SUMOylation. mdpi.comnih.govnih.gov PTMs are critical for the dynamic regulation of cellular processes. nih.gov For instance, SUMOylation, the covalent attachment of SUMO proteins, can alter protein-protein interactions and is involved in synapse formation and function. nih.gov Histone modifications, such as acetylation, are closely linked to transcriptional activity, and drugs that inhibit histone deacetylases (HDACs) can alter gene expression and have therapeutic potential. nih.govfrontiersin.org

Cellular Response and Phenotypic Changes Induced by this compound

The molecular events described above ultimately manifest as changes in cellular behavior and phenotype.

Cell Proliferation and Apoptosis Pathways

Cell proliferation and apoptosis (programmed cell death) are fundamental processes that are tightly regulated. The cell cycle, which drives proliferation, is controlled by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. biologists.com Signaling pathways, such as those involving AKT and CDK2, play a role in regulating the cell cycle. biologists.com

Conversely, apoptosis is a critical mechanism for removing damaged or unwanted cells. It can be initiated through various pathways, including the activation of caspases. researchgate.net The balance between proliferation and apoptosis is often disrupted in disease states. For example, some anti-cancer agents work by inhibiting cell proliferation and inducing apoptosis. nih.govspandidos-publications.com The inhibition of histone deacetylases, for instance, has been shown to inhibit proliferation and induce apoptosis in cancer cells. nih.gov

Cellular Metabolism Reprogramming

Cellular metabolism is increasingly recognized as a dynamic process that is reprogrammed in response to various stimuli and in disease states like cancer. nih.govnih.govmdpi.com This reprogramming can involve shifts in glucose, lipid, and amino acid metabolism to support processes like rapid cell growth. nih.gov

A hallmark of metabolic reprogramming in many cancer cells is a shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. tubitak.gov.tr This involves increased glucose uptake and lactate (B86563) production. nih.govnih.gov Metabolic reprogramming is mediated by various factors, including oncogenes and tumor suppressor genes. nih.gov For instance, alterations in the PI3K/AKT pathway can lead to increased glucose uptake and lactate production. nih.gov Furthermore, changes in cellular metabolism can influence other cellular processes, such as post-translational modifications. For example, increased glycolysis and lactate levels can lead to an increase in histone lactylation, which can in turn regulate gene expression. frontiersin.org

Preclinical Pharmacological Evaluation of Ky 087 Sodium

In Vitro Pharmacological Characterization of Ky 087 Sodium

High-Throughput and High-Content Screening Assays for this compound

No data available.

Receptor Binding Kinetics and Thermodynamics of this compound

No data available.

Enzyme Kinetics and Inhibition Mechanism Studies of this compound

No data available.

Cell-Based Functional Assays for this compound Efficacy

No data available.

Advanced Research Methodologies and Future Perspectives for Ky 087 Sodium

Integration of Computational Chemistry and Drug Design for Ky 087 Sodium

Computational chemistry offers powerful tools to predict and analyze the behavior of drug molecules at an atomic level, thereby guiding the rational design of more effective and specific therapeutics.

Molecular Docking and Dynamics Simulations of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can elucidate its interaction with its primary targets, the penicillin-binding proteins (PBPs). davidpublisher.com By modeling the binding of this compound to the active site of various bacterial PBPs, researchers can gain insights into the specific amino acid residues that are crucial for its inhibitory activity. davidpublisher.compeerj.com This understanding is vital for designing derivatives of this compound with enhanced affinity and broader-spectrum activity against resistant bacterial strains. peerj.com

For instance, studies on other cephalosporins have successfully used molecular docking to compare their binding affinities to PBPs from different bacteria, such as Staphylococcus aureus, Streptococcus pneumoniae, and E. coli, providing a basis for predicting their spectrum of activity. rjptonline.orgnih.gov Similarly, docking can be employed to investigate the interaction of this compound with β-lactamases, the enzymes responsible for cephalosporin (B10832234) resistance. davidpublisher.comnih.gov This can help in designing β-lactamase-stable derivatives of this compound.

Molecular dynamics (MD) simulations complement molecular docking by providing a dynamic view of the drug-target complex over time. plos.org An MD simulation of the this compound-PBP complex can reveal the stability of the interaction and the conformational changes that occur upon binding. plos.orgnih.gov This information is crucial for understanding the mechanism of action and for identifying potential resistance-conferring mutations in the PBP. Furthermore, MD simulations can be used to study the permeation of this compound through bacterial cell membranes and its interaction with efflux pumps, which are another mechanism of antibiotic resistance. nih.gov

A hypothetical molecular docking study of this compound could yield data similar to that observed for other cephalosporins, as illustrated in the following table:

| Target Protein | Bacterial Species | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| PBP2a | Staphylococcus aureus (MRSA) | -8.5 | Ser403, Thr600, Met641 |

| PBP2x | Streptococcus pneumoniae | -9.2 | Ser337, Thr550, Asn396 |

| PBP1b | Escherichia coli | -7.9 | Ser307, Lys648, Tyr576 |

| TEM-1 β-lactamase | Escherichia coli | -6.5 | Ser70, Lys234, Arg244 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. whitesscience.com For this compound, QSAR studies can be employed to identify the key structural features that determine its antibacterial potency. By analyzing a series of this compound analogs with varying structural modifications, a QSAR model can be developed to predict the activity of novel, unsynthesized derivatives. researchgate.net

The descriptors used in QSAR models for cephalosporins often include physicochemical properties such as the eccentric connective index, fragment complexity, and topological polar surface area (TPSA). whitesscience.comresearchgate.net For example, a QSAR study on a series of cephalosporin derivatives revealed that a higher eccentric connectivity index and TPSA at specific substituent positions correlated with enhanced inhibitory action against transpeptidase. whitesscience.com Such models can guide the synthesis of new this compound derivatives with optimized activity.

A sample QSAR model for a series of this compound analogs could be represented by the following equation:

pMIC = β0 + β1(logP) + β2(TPSA) + β3(Molecular Weight) + ...

Where pMIC is the negative logarithm of the minimum inhibitory concentration, and the coefficients (β) indicate the contribution of each descriptor to the antibacterial activity.

Omics Approaches in this compound Research

Omics technologies provide a global view of the molecular changes that occur in an organism in response to a particular stimulus. In the context of this compound, proteomics, metabolomics, and gene expression analysis can offer a comprehensive understanding of its effects on bacterial physiology.

Proteomics and Metabolomics Profiling

Proteomics involves the large-scale study of proteins, their structures, and their functions. frontiersin.org By comparing the proteome of bacteria treated with this compound to that of untreated bacteria, researchers can identify proteins whose expression levels are altered. asm.org This can reveal the cellular pathways that are affected by the antibiotic, including those involved in cell wall synthesis, stress responses, and metabolism. asm.orgfrontiersin.org For example, proteomic studies on other cephalosporin-resistant bacteria have shown altered expression of proteins involved in cell membrane integrity and substance transport. frontiersin.org

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. asm.org Metabolomic profiling of bacteria exposed to this compound can reveal changes in the levels of small-molecule metabolites, providing insights into the metabolic perturbations caused by the antibiotic. nih.govplos.org Studies on other cephalosporins have shown that they can disrupt central carbon metabolism and glutathione (B108866) biosynthesis in bacteria. asm.orgnih.gov These findings can help to identify potential synergistic targets for combination therapies.

A hypothetical metabolomics study on E. coli treated with this compound might reveal the following changes:

| Metabolic Pathway | Key Metabolites Altered | Observed Change |

| Peptidoglycan Biosynthesis | UDP-N-acetylmuramate | Decrease |

| Tricarboxylic Acid (TCA) Cycle | Succinic acid, Fumaric acid | Increase |

| Glutathione Metabolism | Oxidized glutathione (GSSG) | Decrease |

Advanced Gene Expression Analysis

Transcriptomics, the study of the complete set of RNA transcripts produced by an organism, can provide a detailed picture of the genes that are up- or downregulated in response to this compound. nih.govresearchgate.net Differential gene expression analysis can identify the genetic basis of both the antibiotic's mode of action and the development of resistance. frontiersin.orgnih.gov For instance, studies on Clostridioides difficile exposed to cephalosporins revealed the upregulation of putative ABC transporter genes, suggesting a potential efflux-based resistance mechanism. nih.govresearchgate.net Similarly, in E. coli, exposure to cefotaxime (B1668864) has been shown to upregulate the expression of genes involved in the transfer of resistance plasmids. frontiersin.org

Novel Experimental Models for this compound Investigation

Beyond traditional in vitro and in vivo models, novel experimental systems can provide more nuanced insights into the efficacy and mechanisms of action of this compound. The use of the nematode Caenorhabditis elegans as a model host for bacterial infection has gained traction in antibiotic research. frontiersin.org This model allows for the study of antibiotic efficacy in a whole-organism context, providing data on survival rates and the host's response to infection and treatment. mdpi.com

Furthermore, the development of sophisticated in silico models, such as those that simulate the spread of antibiotic resistance in a population, can help to predict the long-term ecological impact of using this compound. europa.eu These models can integrate data from molecular, cellular, and organismal studies to provide a holistic view of the antibiotic's properties.

Organoid and 3D Cell Culture Systems

While direct research on this compound utilizing organoid and 3D cell culture systems is not yet available in published literature, these models present a significant opportunity for future investigations. Organoids, which are self-organizing three-dimensional structures derived from stem cells, can replicate the architecture and function of human organs to a remarkable degree. nih.govnih.govmdpi.commednexus.orgfrontiersin.org This technology provides a powerful platform for studying drug efficacy and toxicity in a more physiologically relevant context than traditional 2D cell cultures. nih.govbiozol.de

For this compound, organoid models of various tissues, such as the lung, could be employed to study its effects on both healthy and diseased tissues. For instance, lung cancer organoids are being used to investigate novel therapeutic strategies. biozol.de While this compound is an antibiotic, exploring its effects on such cancer organoids could reveal unexpected anti-tumor activities or interactions with cancer therapies. Furthermore, intestinal organoids could be used to model the drug's interaction with the gut epithelium and its resident microbiota, offering insights into its absorption, metabolism, and potential off-target effects. The use of patient-derived organoids could also pave the way for personalized medicine approaches, assessing individual responses to this compound. nih.gov

Zebrafish and Other Emerging Model Organisms

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for high-throughput screening of drug candidates due to its rapid development, genetic tractability, and optical transparency. frontiersin.orgresearchgate.netfrontiersin.orgnih.gov Research has demonstrated the utility of zebrafish in assessing the neurobehavioral effects and toxicity of various cephalosporins. frontiersin.orgresearchgate.netnih.gov Studies have used zebrafish larvae to identify structure-toxicity relationships of cephalosporins, noting that substituents at the C-3 and C-7 positions of the cephalosporin core can influence their toxicological profiles. frontiersin.orgresearchgate.net

A patent has mentioned the use of cefcanel, the active form of this compound, in the context of a zebrafish model, suggesting its potential for in vivo studies. Future research could leverage the zebrafish model to perform large-scale screens for novel biological activities of this compound beyond its antibacterial effects. For example, by observing the development and behavior of zebrafish embryos and larvae exposed to the compound, researchers could identify unexpected impacts on various biological pathways, potentially uncovering new therapeutic indications.

Interdisciplinary Research Directions for this compound

The convergence of chemistry, biology, and engineering is opening up new frontiers in pharmaceutical research. Applying these interdisciplinary approaches to this compound could lead to the development of novel therapeutic strategies and delivery systems.

Chemical Biology Approaches

Chemical biology utilizes chemical tools and techniques to understand and manipulate biological systems. For this compound, chemical biology approaches could be instrumental in elucidating its mechanism of action in greater detail and in identifying new molecular targets. While the primary target of cephalosporins is known to be penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis, the broader interactions of this compound within both bacterial and host cells are less understood. wikipedia.org

Future research could involve the synthesis of chemically modified versions of this compound, such as those with fluorescent tags or photo-crosslinking groups. These chemical probes would allow for the visualization of the drug's distribution within cells and the identification of its binding partners, potentially revealing novel off-target effects or mechanisms of resistance. For example, a study on the antibiotic ceftriaxone (B1232239) revealed an unexpected anti-tumor activity by targeting Aurora B kinase, an activity discovered through kinase profiling and pull-down assays. researchgate.net A similar approach could be applied to this compound to explore its potential in non-infectious diseases.

Bioengineering Applications

Bioengineering offers innovative solutions for drug delivery and formulation. The development of advanced drug delivery systems for this compound could enhance its therapeutic efficacy and reduce potential side effects. The encapsulation of cephalosporins within nanoparticles is a promising strategy to control drug release and improve pharmacokinetic profiles. eurekaselect.com

Future bioengineering research could focus on developing nanoparticle-based carriers for this compound. These could be designed to target specific sites of infection, thereby increasing the local concentration of the drug and minimizing systemic exposure. Furthermore, bioengineering approaches can be used in the production of cephalosporins. The enzymatic synthesis of cephalosporins is an area of active research, aiming to create more efficient and environmentally friendly manufacturing processes. nih.govacs.org

Unexplored Therapeutic Avenues for this compound

While this compound is established as an antibacterial agent, its full therapeutic potential may extend beyond this primary function. The exploration of novel applications, particularly in combination with other therapeutic agents, represents a promising area of future research.

The synergistic effects of cephalosporins with other classes of antibiotics have been documented, offering a strategy to combat multidrug-resistant bacteria. microbiologyresearch.orgoup.comscielo.br For example, combinations of cephalosporins with aminoglycosides or other β-lactams have shown enhanced activity against certain pathogens. oup.comscielo.br Future studies could systematically investigate the synergistic potential of this compound with a wide range of antimicrobial agents against clinically relevant bacterial strains.

Furthermore, the potential for repurposing this compound for non-infectious diseases is an intriguing possibility. As seen with other antibiotics, off-target effects can sometimes lead to new therapeutic applications. For instance, some cephalosporins are being investigated for their neuroprotective properties. A prodrug of Ky 087, Cefcanel daloxate, has been noted as promising for research in the context of uremia. medchemexpress.com Additionally, the development of novel cephalosporin-based compounds, such as cephalosporin-nitric oxide donor prodrugs, has shown efficacy in dispersing bacterial biofilms, a major challenge in treating chronic infections. oup.com Investigating similar modifications to this compound could unlock new therapeutic strategies. The discovery of anti-tumor activity in ceftriaxone highlights the potential for finding unexpected therapeutic value in established antibiotics. researchgate.net A comprehensive screening of this compound against various disease models could reveal such unexplored avenues.

Q & A

Q. How can researchers ethically share proprietary data on this compound while adhering to intellectual property constraints?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.